Benzyl (1-methyl-1H-imidazol-2-yl)carbamate
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Overview
Description
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate, also known as BMIM, is a chemical compound that belongs to the family of imidazole derivatives. It is widely used in the field of scientific research due to its unique properties, such as its ability to act as a catalyst and its potential to inhibit enzymes.
Mechanism of Action
The mechanism of action of Benzyl (1-methyl-1H-imidazol-2-yl)carbamate is complex and varies depending on the specific application. As a catalyst, Benzyl (1-methyl-1H-imidazol-2-yl)carbamate can act as a Lewis acid, coordinating with the substrate to facilitate the reaction. As an enzyme inhibitor, Benzyl (1-methyl-1H-imidazol-2-yl)carbamate can bind to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate has been shown to have various biochemical and physiological effects, including its ability to inhibit the biosynthesis of cholesterol and fatty acids. It has also been shown to have anti-inflammatory properties and to be effective in treating certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Benzyl (1-methyl-1H-imidazol-2-yl)carbamate in lab experiments is its relatively low toxicity, making it a safe and effective alternative to other catalysts and enzyme inhibitors. However, its solubility and stability can be limiting factors in certain applications, and further research is needed to optimize its use in various settings.
Future Directions
Future research on Benzyl (1-methyl-1H-imidazol-2-yl)carbamate could focus on optimizing its synthesis method and exploring its potential applications in fields such as drug discovery and materials science. Additionally, further studies could investigate the mechanism of action of Benzyl (1-methyl-1H-imidazol-2-yl)carbamate and its potential to interact with other enzymes and proteins.
Scientific Research Applications
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate has been used in various scientific research applications, including organic synthesis, catalysis, and enzyme inhibition. It has been shown to be an effective catalyst for a range of reactions, including the synthesis of esters, amides, and carbamates. Benzyl (1-methyl-1H-imidazol-2-yl)carbamate has also been used as an enzyme inhibitor, particularly for enzymes involved in the biosynthesis of cholesterol and fatty acids.
properties
CAS RN |
164583-78-2 |
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Product Name |
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate |
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
benzyl N-(1-methylimidazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-7-13-11(15)14-12(16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,16) |
InChI Key |
QKXFQXFBJVBTCM-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CN1C=CN=C1NC(=O)OCC2=CC=CC=C2 |
synonyms |
benzyl 1-Methyl-1H-iMidazol-2-ylcarbaMate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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